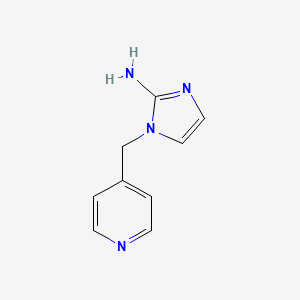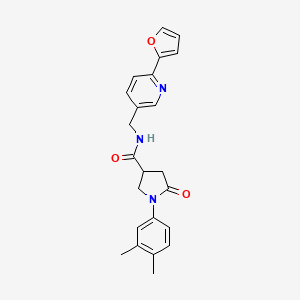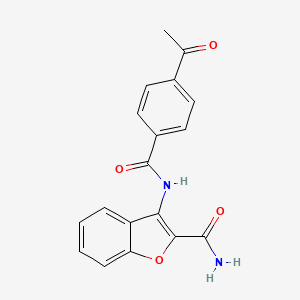
1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves the use of classical molecular simulation methods . For example, N-(pyridin-4-yl)pyridin-4-amine and its derivatives were synthesized and their arrangement was studied using these methods .Molecular Structure Analysis
Molecular structure analysis often involves the use of simulation methods to understand the arrangement of molecules . For instance, the intercalated molecules of N-(pyridin-4-yl)pyridin-4-amine and its derivatives were placed between SO3H groups of the host layers .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve various processes. For instance, the corrosion inhibitor behavior of 1-((pyridin-2-ylamino)(pyridin-4-yl)methyl)pyrrolidine-2,5-dione on mild steel in hydrochloric acid solution was studied using weight loss, electrochemical experiments, and theoretical calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various methods. For instance, the adsorption and anticorrosion behavior of 1-((pyridin-2-ylamino)(pyridin-4-yl)methyl)pyrrolidine-2,5-dione on mild steel surface in hydrochloric acid solution was studied .Scientific Research Applications
Biomedical Applications
The compound is a part of the 1H-Pyrazolo[3,4-b]pyridines group, which has been extensively studied for their biomedical applications . More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, and the biomedical applications of such compounds have been covered .
Cancer Research
This compound has been shown to exhibit biological activity against certain types of cancer cells. The exact mechanisms and the types of cancer it affects are areas of ongoing research.
Antibacterial and Antifungal Activity
In addition to its potential applications in cancer research, the compound has also demonstrated antibacterial and antifungal activity. This suggests that it could be used in the development of new antimicrobial agents.
Pharmaceutical Intermediates
1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine is used as a pharmaceutical intermediate . This means it is used in the synthesis of other compounds, potentially leading to a wide range of applications in drug development.
Solubility in Water
The compound is soluble in water , which can be an important property in many applications, including drug delivery and chemical reactions.
Mechanism of Action
The mechanism of action of similar compounds often involves various biological activities. For instance, the derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
1-(pyridin-4-ylmethyl)imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-12-5-6-13(9)7-8-1-3-11-4-2-8/h1-6H,7H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMLEGFZHWINAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=CN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2666877.png)
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one](/img/structure/B2666879.png)




![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2666885.png)

![4-Methyl-3-[[[1-[2-(2-oxoimidazolidin-1-yl)ethyl]pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2666887.png)
![4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2666889.png)
![N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2666892.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2666893.png)

![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride](/img/structure/B2666900.png)